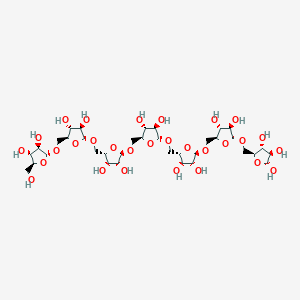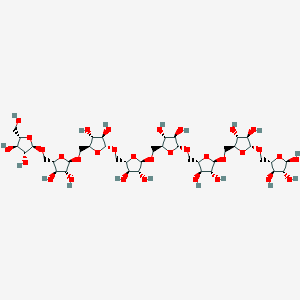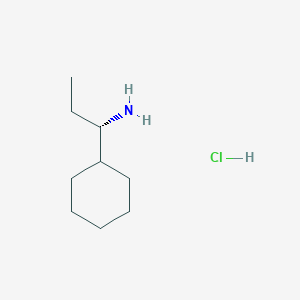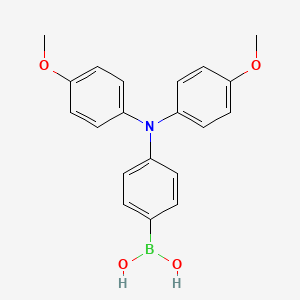
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
Overview
Description
Boronic acids are a class of compounds that have found extensive use in various chemical reactions due to their unique reactivity and ability to form stable complexes with different substrates. While the specific compound "(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid" is not directly mentioned in the provided papers, the related chemistry and applications of boronic acids can be inferred from the studies on phenylboronic and 4-methoxyphenylboronic acids. These compounds are known for their ability to form supramolecular assemblies through hydrogen bonding interactions, as reported in the synthesis of assemblies involving phenylboronic acids .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of boron tribromide and other reagents to introduce the boronic acid functional group into aromatic compounds. For example, the synthesis of a radioligand for the GABA receptor in the brain entailed a demethylation step using boron tribromide . Although the synthesis of "(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid" is not explicitly described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups. This structure allows for the formation of hydrogen bonds with heteroatoms such as nitrogen, as seen in the supramolecular assemblies involving phenylboronic acids . The molecular structure of boronic acids is crucial for their reactivity and the formation of complexes with various substrates.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis and are particularly known for their role in Suzuki-Miyaura cross-coupling reactions. They can also catalyze other types of reactions, such as the dehydrative amidation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the phenyl ring of the boronic acid is critical in preventing the coordination of amines to the boron atom, thus accelerating the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the substituents on the aromatic ring. For instance, the presence of methoxy groups can affect the solubility and reactivity of the boronic acid. The formation of hydrogen bonds and the ability to form stable complexes with substrates are key properties that enable the use of boronic acids in supramolecular chemistry and catalysis .
Scientific Research Applications
Synthesis and Characterization
Organic Synthesis : Boronic acids, including derivatives like (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid, are key intermediates and building blocks in organic synthesis. They are used in various reactions, such as Suzuki coupling, and are vital for creating complex organic molecules (Zhang et al., 2017).
Anticancer Applications : Certain boronic acid compounds with di-Schiff groups have been investigated for their anticancer effects. These compounds show potential in decreasing cell viability in cancer cells, highlighting their therapeutic potential (Salih, 2019).
Catalysis : Boronic acids are effective catalysts in various chemical reactions. For instance, they can catalyze dehydrative amidation between carboxylic acids and amines, which is crucial in peptide synthesis (Wang et al., 2018).
Materials Science and Engineering
Corrosion Inhibition : Some derivatives of boronic acids, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown impressive performance as corrosion inhibitors, particularly in acidic environments. This application is crucial for protecting metals in industrial settings (Bentiss et al., 2009).
Optoelectronics : Certain boronic acid derivatives are being explored for their potential in optoelectronics, particularly as materials for organic light-emitting diodes (OLEDs). Their charge transfer properties and optoelectronic behaviors are of significant interest (Wazzan & Irfan, 2019).
Safety And Hazards
properties
IUPAC Name |
[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVVFJKYLNSKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid | |
CAS RN |
201802-29-1 | |
| Record name | [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)
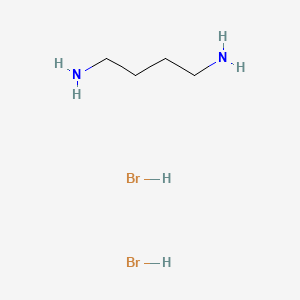



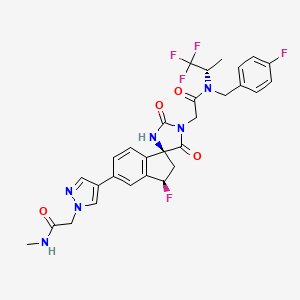

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)

